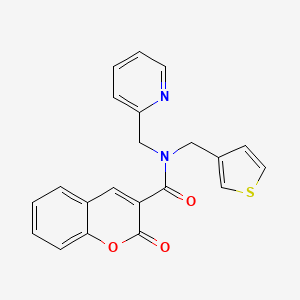

2-oxo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2H-chromene-3-carboxamide

Description

Chemical Structure: The compound is a coumarin-3-carboxamide derivative with dual N-substituents: a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group. Its molecular formula is C₁₉H₁₅N₂O₃S, and it features a planar coumarin core (2H-chromen-2-one) fused with a carboxamide moiety substituted with heteroaromatic groups .

Properties

IUPAC Name |

2-oxo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c24-20(18-11-16-5-1-2-7-19(16)26-21(18)25)23(12-15-8-10-27-14-15)13-17-6-3-4-9-22-17/h1-11,14H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBHOAZJPYWMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chromene core. One common approach is the condensation of 2-aminomethyl pyridine with N-acetylisatin, followed by further reactions to introduce the thiophene and carboxamide groups. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce costs. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its interactions with biological targets, such as enzymes or receptors, can be studied to understand its potential as a therapeutic agent.

Medicine: The compound's biological activity may be explored for drug development, particularly in areas such as cancer treatment or neurodegenerative diseases.

Industry: Its unique chemical properties can be harnessed for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Influences

- Pyridine vs. Compared to N-(4-methoxyphenethyl) derivatives (), the target compound’s heteroaromatic substituents may reduce steric hindrance, enhancing receptor binding.

Fluorescence Properties :

- Ethynyl-substituted coumarins () exhibit strong fluorescence due to extended conjugation, whereas the target compound’s fluorescence is likely quenched by the electron-withdrawing thiophene and pyridine groups.

Biological Activity

The compound 2-oxo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes a chromene core substituted with pyridine and thiophene moieties, which are known to enhance biological activity through various mechanisms.

Pharmacological Activities

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

-

Anticancer Activity

- The compound has shown promising results in inhibiting the growth of cancer cell lines. For instance, derivatives of similar chromene structures have been reported to exhibit significant activity against HT-29 colon cancer cells and moderate activity against K562 leukemia cells. The most active derivatives had IC₅₀ values in the low micromolar range, indicating potent antiproliferative effects .

- Antimicrobial Properties

- Inhibition of Enzymatic Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some derivatives promote oxidative stress within cells, contributing to their anticancer effects.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several research studies have focused on the biological evaluation of chromene derivatives:

- Study on HT-29 Cells : A derivative similar to our compound exhibited an IC₅₀ value of 7.98 μM against HT-29 colon cancer cells, showcasing its potential as an anticancer agent .

- Antimicrobial Evaluation : In vitro studies demonstrated that certain derivatives possess significant antibacterial activity against various strains, suggesting their utility in treating bacterial infections .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.